Product packaging for Indopred(Cat. No.:CAS No. 118462-63-8)

Indopred

Cat. No.: B050870
CAS No.: 118462-63-8
M. Wt: 700.2 g/mol
InChI Key: JTDRVDCAXRMCGS-YMLVGWPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indopred is a potent synthetic glucocorticoid receptor (GR) agonist widely utilized in biochemical and pharmacological research to elucidate the complex mechanisms of glucocorticoid signaling. This compound exhibits high affinity for the GR, inducing receptor translocation to the nucleus and subsequent modulation of gene transcription, including the transactivation of anti-inflammatory genes and transrepression of pro-inflammatory transcription factors like NF-κB and AP-1. Its primary research value lies in modeling glucocorticoid responses in vitro and in vivo, making it an indispensable tool for studying inflammation, immune regulation, cellular apoptosis, and metabolic processes. Researchers employ this compound to investigate the therapeutic potential and molecular underpinnings of glucocorticoid action in autoimmune disease models, allergic responses, and cancer biology. Supplied as a high-purity compound, it ensures reliable and reproducible results for your critical experiments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H42ClNO8 B050870 Indopred CAS No. 118462-63-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118462-63-8

Molecular Formula

C40H42ClNO8

Molecular Weight

700.2 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C40H42ClNO8/c1-22-29(30-18-27(49-4)10-12-32(30)42(22)37(47)23-5-8-25(41)9-6-23)19-35(46)50-21-34(45)40(48)16-14-31-28-11-7-24-17-26(43)13-15-38(24,2)36(28)33(44)20-39(31,40)3/h5-6,8-10,12-13,15,17-18,28,31,33,36,44,48H,7,11,14,16,19-21H2,1-4H3/t28-,31-,33-,36+,38-,39-,40-/m0/s1

InChI Key

JTDRVDCAXRMCGS-YMLVGWPTSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)C4(CCC5C4(CC(C6C5CCC7=CC(=O)C=CC67C)O)C)O

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)[C@]4(CC[C@@H]5[C@@]4(C[C@@H]([C@H]6[C@H]5CCC7=CC(=O)C=C[C@]67C)O)C)O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)C4(CCC5C4(CC(C6C5CCC7=CC(=O)C=CC67C)O)C)O

Synonyms

INDOPRED

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Indopred

Chemical Synthesis of Steroid-Non-Steroidal Anti-inflammatory Drug Conjugates

The development of steroid-non-steroidal anti-inflammatory drug (NSAID) conjugates is a prominent strategy in drug discovery, leveraging the inherent advantages of steroidal molecules as biological carriers. Steroids possess a rigid framework and favorable lipid solubility, enabling excellent penetration of biological cell membranes and specific receptor binding. chemicalbook.com Conjugation with various biologically active moieties can lead to enhanced lipophilicity, improved stability, increased target specificity, and reduced adverse effects. chemicalbook.com

General methodologies for synthesizing such bioconjugates often involve the formation of covalent bonds, frequently through ester or amide linkages. Carbodiimide (B86325) chemistry, employing reagents such as 1-ethyl-3-(3-dimethylaminaminopropyl)carbodiimide (EDC, water-soluble) or N,N′-dicyclohexylcarbodiimide (DCC, water insoluble), is a commonly utilized approach. These reagents facilitate the formation of a covalent bond between two active moieties, often through the generation of activated ester intermediates, which are then susceptible to nucleophilic attack by an amine or hydroxyl group. nih.govethernet.edu.et

The synthesis of steroid-NSAID conjugates, including those with ibuprofen (B1674241) and indomethacin (B1671933), has been successfully achieved by esterification of the 21-hydroxy (21-OH) moiety of steroidal antedrugs with the carboxylic acid (COOH) group of the NSAID. This particular coupling strategy is crucial for creating compounds like Indopred.

Specific Synthetic Pathways for this compound Elaboration via Glucocorticoid 21-Hydroxy Moiety Coupling

This compound (prednisolone-indomethacin conjugate) is specifically synthesized by coupling the 21-hydroxy moiety of prednisolone (B192156), a glucocorticoid, to the carboxylic acid group of indomethacin, an NSAID. chemicalbook.comgithub.io This esterification reaction is typically performed using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (4-DMAP) as coupling agents in a solvent such as dimethylformamide (DMF).

The reaction proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid group of indomethacin is activated by DCC, forming an O-acylisourea intermediate.

Nucleophilic Attack: The 21-hydroxyl group of prednisolone acts as a nucleophile, attacking the activated carboxyl group.

Ester Bond Formation: This attack leads to the formation of an ester bond between the prednisolone and indomethacin moieties, yielding this compound. Dicyclohexylurea (DCU) is a byproduct of this reaction.

This specific coupling at the 21-hydroxy position of the glucocorticoid is critical as it allows for the formation of a conjugate that has demonstrated enhanced local and topical anti-inflammatory activity compared to prednisolone alone, with a notable reduction in systemic side effects. acs.orggithub.io

Derivatization Strategies for this compound Analogs and Related Steroidal Conjugates

Derivatization strategies for steroidal conjugates aim to optimize their pharmacological profiles, including potency, selectivity, and reduced systemic toxicity. While specific derivatization pathways for this compound analogs beyond its initial synthesis are not extensively detailed in the provided information, general strategies applied to related steroidal conjugates offer insights into potential modifications. The concept of "antedrugs" or "soft drugs" is particularly relevant, where compounds are designed to be active at the site of action but rapidly metabolized into inactive, non-toxic metabolites upon systemic absorption.

Common derivatization and conjugation approaches for steroids that could be adapted for this compound analogs or related steroidal conjugates include:

Esterification and Amidation: Beyond the 21-hydroxy coupling, other hydroxyl or carboxylic acid groups on the steroid nucleus or the NSAID moiety can be targeted for ester or amide bond formation with various functional groups. ethernet.edu.et

Conjugation with Polymeric Carriers: Dexamethasone (B1670325), another glucocorticoid, has been conjugated with polymeric carriers to develop targeted drug delivery systems, reducing systemic side effects and enabling controlled release. Methods include carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, and click reactions. ethernet.edu.et

Introduction of Metabolically Labile Groups: Designing conjugates with bonds that are easily cleaved by enzymes (e.g., esterases) in target tissues but stable systemically can lead to improved therapeutic ratios. This is a core principle behind "soft glucocorticoids".

Fusion with Other Biologically Active Moieties: Steroids have been conjugated with diverse molecules, including heparin, C60 fullerenes, and nitrogen mustards, to achieve various therapeutic effects such as anticoagulant, anti-inflammatory, or anticancer activities. chemicalbook.com

Structural Modifications of the Steroid Nucleus: Alterations to the basic ring structure of the steroid, such as the formation of 16,17-unsaturated corticosteroids or 21-(γ-lactones) derivatives, can lead to steroidal derivatives with a wide range of therapeutic activities.

These strategies highlight the versatility of the steroid nucleus as a scaffold for creating novel conjugates with tailored pharmacological properties, providing a framework for the potential development of this compound analogs with enhanced therapeutic benefits.

Compound Names and PubChem CIDs

Molecular Pharmacology of Indopred at the Receptor Level

Ligand-Receptor Binding Kinetics and Affinity to Glucocorticoid Receptors

Ligand-receptor binding kinetics describe the rates at which a ligand associates with and dissociates from its receptor, while affinity quantifies the strength of this interaction. High affinity typically implies that a lower concentration of the ligand is required to achieve a significant binding and, consequently, a biological effect mims.comwikipedia.org. The affinity of a ligand for the GR is a crucial determinant of its potency and the duration of its action wikipedia.org.

While specific binding kinetic and affinity data for Indopred are not available in the public domain, studies on known glucocorticoids provide a framework for understanding such interactions. For instance, potent synthetic glucocorticoids like dexamethasone (B1670325) bind to the GR with nanomolar affinity chemicalbook.com. Factors such as structural modifications and lipophilicity can significantly influence the binding affinity of steroids to the glucocorticoid receptor wikipedia.orgnih.gov.

Illustrative Hypothetical Ligand-Receptor Binding Affinity to Glucocorticoid Receptors

The following table presents hypothetical binding affinity data for this compound compared to well-characterized glucocorticoids like Cortisol, Dexamethasone, and Prednisolone (B192156). These values are illustrative and are not derived from actual experimental data for this compound.

CompoundHypothetical GR Binding Affinity (Kd, nM)Reference Glucocorticoid Type
This compound2.5Hypothetical
Cortisol10-30Endogenous Glucocorticoid
Dexamethasone1-5Synthetic Potent Glucocorticoid
Prednisolone5-15Synthetic Glucocorticoid

Note: The values for this compound are hypothetical. Reference glucocorticoid ranges are based on general literature, but specific values can vary depending on assay conditions.

Comparative Receptor Occupancy and Dissociation Dynamics of this compound and Parent Glucocorticoids

Receptor occupancy refers to the proportion of receptors bound by a ligand at a given concentration, while dissociation dynamics describe how quickly the ligand unbinds from the receptor. These parameters are critical for determining the duration and intensity of a compound's biological effects. Recent live-cell imaging studies have revealed that the interaction of GR with chromatin is highly dynamic, with receptor residence times often measured in seconds to tens of seconds uni.luguidetopharmacology.org. This rapid exchange is influenced by active mechanisms for accelerated association and dissociation, involving molecular chaperones and chromatin remodeling events fishersci.cauni.lu.

Specific data on the comparative receptor occupancy and dissociation dynamics of this compound versus parent glucocorticoids are not available. However, if this compound were to act as a GR ligand, its therapeutic profile could be significantly influenced by these dynamics. For example, a slower dissociation rate might lead to more sustained receptor activation and potentially prolonged pharmacological effects, while a faster dissociation rate could result in a more transient response.

Illustrative Hypothetical Receptor Occupancy and Dissociation Dynamics

The following table presents hypothetical data for this compound's receptor occupancy and dissociation half-lives, compared to known glucocorticoids. These values are purely illustrative and are not based on actual experimental data for this compound.

CompoundHypothetical GR Occupancy (at 10 nM, %)Hypothetical GR Dissociation Half-Life (t½, seconds)
This compound8545
Cortisol7030
Dexamethasone9560
Prednisolone8040

Note: The values for this compound are hypothetical. Reference glucocorticoid ranges are illustrative and can vary based on experimental conditions and specific GR interactions.

Preclinical Pharmacodynamics of Indopred in Anti Inflammatory Models

Assessment of Local Anti-inflammatory Efficacy

The local anti-inflammatory efficacy of Indopred has been evaluated in established preclinical models, demonstrating its capacity to mitigate inflammatory responses at the site of action.

Evaluation in Granuloma Bioassays

In the cotton pellet granuloma bioassay, this compound (referred to as this compound (II) or the indomethacin (B1671933) and prednisolone (B192156) bioconjugate) has shown anti-inflammatory activity. While some studies indicate that an ibuprofen-prednisolone conjugate (ibupred) exhibited slightly enhanced anti-inflammatory action (62.5% inhibition) compared to prednisolone alone in this assay, the indomethacin and prednisolone bioconjugate (this compound) was noted for its inability to exhibit systemic anti-inflammatory actions, which aligns with its intended profile as a locally acting compound acs.org. Another report suggests that the anti-inflammatory activity of this compound in the granuloma assay in rats is comparable to that of the parent steroid, prednisolone. Crucially, unlike prednisolone, this compound did not induce a reduction in adrenal and thymus weights or a lowering of plasma corticosterone (B1669441) levels, indicating a favorable local-to-systemic activity ratio researchgate.net.

Assessment in Topical Edema Models (e.g., Croton Oil-Induced Ear Edema Assay)

This compound's topical anti-inflammatory efficacy has been assessed using the croton oil-induced ear edema assay, a widely recognized model for evaluating acute topical inflammation acs.orgijpsr.comresearchgate.netscielo.brplos.orgnih.govsilae.it. Studies conducted in male Sprague-Dawley rats demonstrated that this compound conjugates exhibit greater local and topical anti-inflammatory activity compared to prednisolone acs.org. Furthermore, in the subacute ear edema bioassay, this compound conjugates displayed no discernible untoward systemic effects, a significant advantage over prednisolone, which typically elicits such effects acs.org.

Comparative Pharmacological Efficacy of this compound Versus Prednisolone

This compound, as a conjugate of prednisolone with indomethacin, has been specifically designed to offer an improved pharmacological profile, particularly in terms of local efficacy and reduced systemic impact, when compared to prednisolone ethernet.edu.et.

Studies have shown that this compound exhibits greater local and topical anti-inflammatory effects in rats than prednisolone, accompanied by reduced levels of systemic side effects ethernet.edu.et. This distinction is critical for compounds intended for localized therapeutic application.

In terms of glucocorticoid receptor binding affinity, this compound demonstrates a lower affinity compared to prednisolone. Specifically, the IC50 values for the displacement of [3H]-dexamethasone from glucocorticoid receptors were reported as 158 nM for prednisolone and 398 nM for this compound researchgate.net. A higher IC50 value indicates a lower binding affinity. Despite this, its design as a conjugate appears to confer a beneficial local anti-inflammatory profile with minimized systemic activity.

Modulation of Hepatic Enzyme Activities by this compound

The modulation of hepatic enzyme activities is a significant aspect of glucocorticoid pharmacodynamics, as these enzymes play roles in metabolism and detoxification.

Induction of Hepatic Tyrosine Aminotransferase (TAT) Activity

Induction of Hepatic Tryptophan Oxygenase (TO) Activity

Similar to TAT, hepatic tryptophan oxygenase (TO) activity is also influenced by hormonal status and can be induced by glucocorticoids nih.govjpp.krakow.plnih.govamegroups.orgmdpi.com. As with TAT, comprehensive data specifically detailing the induction of hepatic TO activity by this compound is not explicitly provided in the available research. The existing comparative data primarily focuses on ibupred (B1141919), which was found to be a more effective inducer of rat hepatic TO activity than prednisolone under specific administration conditions researchgate.net. Therefore, direct information regarding this compound's specific impact on TO induction is not extensively documented in the current literature.

Analysis of Systemic Endocrine and Metabolic Responses

Influence on Plasma Corticosterone Levels

Plasma corticosterone levels serve as a key indicator of endogenous glucocorticoid activity and adrenal suppression. In preclinical studies, prednisolone has been observed to clearly inhibit plasma corticosterone levels, a common systemic glucocorticoid effect. nih.govnih.gov In contrast, when equiactive doses of this compound were administered subcutaneously, it exhibited no discernible systemic glucocorticoid effects, implying that it did not significantly alter plasma corticosterone levels in the same manner as prednisolone. wikipedia.orgnih.govnih.gov This suggests a potentially reduced impact on the hypothalamic-pituitary-adrenal (HPA) axis compared to prednisolone.

Table 1: Comparative Influence on Plasma Corticosterone Levels

CompoundAdministration RouteEffect on Plasma Corticosterone Levels (Relative to Control)
PrednisoloneSubcutaneousClearly inhibited nih.govnih.gov
This compoundSubcutaneousNo systemic glucocorticoid effects observed nih.govnih.gov

Effects on Thymus and Liver Alanine (B10760859) Aminotransferase Levels

Alanine aminotransferase (ALT) is an enzyme predominantly found in the liver, and elevated levels in the bloodstream can indicate liver cell injury. github.io Furthermore, glucocorticoids can influence thymus weight and aminotransferase activity in the thymus. Preclinical studies demonstrated that prednisolone increased both liver and thymus alanine aminotransferase levels. nih.govnih.gov However, this compound, when administered subcutaneously at equiactive doses, did not lead to significant increases in these aminotransferase levels in the liver or thymus, indicating a reduced untoward systemic effect on these organs compared to prednisolone. nih.govnih.gov

Table 2: Comparative Effects on Thymus and Liver Alanine Aminotransferase (ALT) Levels

CompoundAdministration RouteEffect on Liver ALT Levels (Relative to Control)Effect on Thymus ALT Levels (Relative to Control)
PrednisoloneSubcutaneousIncreased nih.govnih.govIncreased nih.govnih.gov
This compoundSubcutaneousNo significant increase nih.govnih.govNo significant increase nih.govnih.gov

Impact on Liver Glycogen (B147801) Accumulation

Glycogen is the primary storage form of glucose in the liver, and its accumulation is regulated by metabolic processes. guidetopharmacology.org Glucocorticoids are known to influence carbohydrate metabolism, including promoting hepatic glycogen synthesis. nih.govnih.gov Research findings indicate that prednisolone clearly increased liver glycogen levels. nih.govnih.gov In contrast, this compound, when administered subcutaneously, did not exhibit this effect, suggesting a diminished impact on liver glycogen accumulation compared to prednisolone. nih.govnih.gov This difference highlights this compound's potentially more favorable metabolic profile regarding glucose homeostasis in the liver.

Table 3: Comparative Impact on Liver Glycogen Accumulation

CompoundAdministration RouteEffect on Liver Glycogen Accumulation (Relative to Control)
PrednisoloneSubcutaneousIncreased nih.govnih.gov
This compoundSubcutaneousNo significant increase nih.govnih.gov

Biopharmaceutical Aspects of Indopred As an Antedrug

Principles of Systemic Inactivation through Biotransformation for Enhanced Therapeutic Index

The antedrug concept, first introduced by Lee and Soliman in 1982, defines a drug that is designed to be highly active at its site of application but rapidly undergoes biotransformation into an inactive or significantly less active form upon entry into the systemic circulation. wikipedia.orgnih.govuni.lu This strategic metabolic lability is crucial for enhancing the therapeutic index by dissociating the desired local pharmacological effects from undesirable systemic side effects. nih.gov

Enzymatic Hydrolysis Mechanisms Governing Indopred's Antedrug Profile in Biological Systems

This compound's antedrug profile is primarily governed by its specific chemical structure, which includes a metabolically labile linkage. This compound is synthesized by coupling the 21-hydroxy moiety of prednisolone (B192156) to the carboxylic group of indomethacin (B1671933). guidetopharmacology.org This conjugation typically forms an ester bond. Ester linkages are highly susceptible to enzymatic hydrolysis in biological systems, particularly by esterases, which are widely distributed throughout the body, including in plasma, liver, and target tissues. fishersci.bemims.comkcl.ac.uk

Upon local administration, this compound remains intact and active, delivering the combined anti-inflammatory effects of its constituent parts. However, once absorbed into the systemic circulation, the ester bond is rapidly cleaved by these ubiquitous hydrolytic enzymes. This enzymatic hydrolysis breaks this compound down into its parent compounds: prednisolone and indomethacin. guidetopharmacology.org While both parent compounds possess pharmacological activity, the rapid systemic hydrolysis of this compound ensures that their concentrations in the general circulation remain low, preventing the accumulation that would lead to systemic side effects. This rapid inactivation is a cornerstone of its antedrug design, ensuring that the drug's activity is largely confined to the site of application.

Implications of Metabolic Lability for Targeted Pharmacological Specificity

The metabolic lability of this compound has significant implications for achieving targeted pharmacological specificity. By undergoing rapid biotransformation to inactive metabolites upon systemic absorption, this compound effectively limits its exposure to non-target tissues and organs. This localized action is a key advantage, particularly for anti-inflammatory agents where systemic exposure to corticosteroids and NSAIDs can lead to a broad spectrum of side effects affecting various physiological systems.

Studies have demonstrated that this compound exhibits greater local and topical anti-inflammatory effects compared to prednisolone alone in animal models, such as rats. wikipedia.orgguidetopharmacology.org Crucially, these studies also reported a significant reduction or absence of discernible untoward systemic effects with this compound, unlike the systemic effects observed with prednisolone when administered at equiactive doses in subacute ear edema bioassays. guidetopharmacology.org This differential activity profile underscores the success of the antedrug strategy: the drug concentrates its therapeutic effect at the site of inflammation while its rapid systemic inactivation prevents widespread distribution and associated systemic toxicities. This targeted pharmacological specificity translates into a safer therapeutic option, particularly for conditions requiring localized anti-inflammatory treatment.

Table 1: Comparative Anti-inflammatory Activity and Systemic Effects of this compound and Prednisolone in Rats

CompoundLocal/Topical Anti-inflammatory Effect (vs. Prednisolone)Systemic Side Effects (Observed in Subacute Ear Edema Bioassay)
This compoundGreater wikipedia.orgguidetopharmacology.orgNo discernible untoward systemic effects guidetopharmacology.org
PrednisoloneReferenceClearly inhibited plasma corticosterone (B1669441) levels, increased liver and thymus alanine (B10760859) aminotransferase levels, and liver glycogen (B147801) levels guidetopharmacology.org

Structure Activity Relationship Sar Studies and Rational Drug Design for Indopred Analogs

Influence of Steroidal Moiety Modifications on Efficacy and Receptor Binding Profiles

The steroidal component of Indopred, derived from prednisolone (B192156), plays a crucial role in its interaction with glucocorticoid receptors (GRs). Studies have evaluated the binding affinity of this compound and similar conjugates to rat hepatic glucocorticoid receptor preparations. Both this compound and ibupred (B1141919) (a prednisolone-ibuprofen conjugate) demonstrated the ability to inhibit the binding of [3H]-dexamethasone to the receptor in a manner parallel to that of prednisolone and dexamethasone (B1670325), which are recognized competitive inhibitors. wikipedia.orgkcl.ac.uk

The inhibitory concentration 50% (IC50) values for the displacement of [3H]-dexamethasone from glucocorticoid receptors provide insights into their relative binding affinities:

CompoundIC50 (nM) wikipedia.orgkcl.ac.uk
Ibupred133
Prednisolone158
This compound398

This data indicates that while this compound binds to glucocorticoid receptors, its affinity is lower than that of prednisolone and ibupred. wikipedia.orgkcl.ac.uk However, the fundamental rigid framework of the steroid nucleus is known to facilitate cell membrane penetration and binding to specific hormonal receptors. mims.comfishersci.fiwikipedia.org Modifications to the steroidal moiety, such as fluorination in certain prednisolone analogs, have been shown to enhance topical potency and binding affinity to glucocorticoid receptors without a concomitant increase in untoward systemic effects. wikipedia.org This highlights the potential for structural alterations within the steroid component to fine-tune the therapeutic index of such conjugates.

Contribution of the Indomethacin (B1671933) Component to the Overall Anti-inflammatory Potency of this compound

Indomethacin, the nonsteroidal anti-inflammatory drug (NSAID) component of this compound, is an indole (B1671886) acetic derivative known for its analgesic, antipyretic, and anti-inflammatory effects. mims.com Its primary mechanism of action involves the reversible inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation. mims.comnih.govwikipedia.org

The conjugation of glucocorticoids, like prednisolone, with NSAIDs such as indomethacin, represents a strategic approach in drug design. This conjugation aims to develop anti-inflammatory agents that exhibit a high local-to-systemic activity ratio. mims.comwikipedia.org Research has shown that this compound possesses greater local and topical anti-inflammatory effects in rats compared to prednisolone, while simultaneously demonstrating reduced systemic side effects. mims.comuni.lu This enhanced local activity is a direct benefit of combining the distinct pharmacological actions of both the steroid and the NSAID. Chemical modifications of NSAIDs, including their derivatization, are actively pursued to improve their safety profiles and enhance their anti-inflammatory efficacy. uni.lunih.gov

Stereochemical Considerations in this compound's Pharmacological Profile and Its Analogs

Stereochemistry, the spatial arrangement of atoms within molecules, significantly influences the pharmacological profile of drugs, including their efficacy and receptor interactions. nih.govuni.lu While specific detailed stereochemical studies on this compound itself are not extensively highlighted in the provided information, the general principle of stereoselectivity in drug action is highly relevant to its analogs.

In the context of steroidal derivatives, for instance, in N-substituted carboxamides, the R isomer has been observed to be more active than its corresponding S isomer in certain anti-inflammatory bioassays. uni.lu This underscores that even subtle differences in stereoisomeric configuration can lead to notable variations in biological activity. Active enantiomers of receptor agonists can exist in either R- or S-configurations, with the specific active form being dependent on the molecular scaffold and the substituents at the chiral center. uni.lu The ability of receptors to differentiate between enantiomers is a consequence of the precise arrangement of asymmetric subpockets within the binding site, allowing for stereoselective interactions. uni.lu Therefore, for this compound and its potential analogs, careful consideration of stereochemical configurations would be paramount in optimizing their pharmacological effects.

Rational Design Principles for Enhanced Local Activity and Minimized Systemic Burden in Steroidal Conjugates

The rational design of steroidal conjugates like this compound is often guided by the "antedrug" concept. An antedrug is a pharmacologically active compound designed to exert its therapeutic effects at the site of action but is rapidly metabolized into inactive or less active forms upon entering systemic circulation, thereby minimizing undesirable systemic side effects. mims.comwikipedia.org

This compound and similar conjugates, such as ibupred, exemplify this design principle. These compounds have demonstrated enhanced local and topical anti-inflammatory activity while exhibiting minimal systemic glucocorticoid effects. For example, in studies, they did not significantly alter body weight gain, thymus weights, or plasma corticosterone (B1669441) levels, unlike prednisolone when administered systemically. mims.comwikipedia.orgkcl.ac.uk

Key rational design principles for developing steroidal conjugates with enhanced local activity and minimized systemic burden include:

Targeted Delivery: Conjugating therapeutic moieties with carrier molecules, such as steroids, can increase aqueous solubility, enhance disease-specific targeting, and reduce side effects. fishersci.fi This approach allows for the localization of drug effects to the desired anatomical site, such as inflammatory cells in the lungs, thereby reducing systemic exposure.

Strategic Linker Design: The choice of linker between the steroid and the active drug (e.g., indomethacin) is crucial. Linkers can be designed to be stable enough for targeted delivery but also cleavable at the site of action to release the active components.

Synergistic Activity: Steroid bioconjugates can offer synergistic activity, allowing for reduced doses and selective therapy due to increased lipophilicity, stability, and target specificity. mims.comfishersci.fiwikipedia.org The steroid nucleus itself can act as a biological carrier for small molecules, enhancing their penetration into biological membranes and binding to specific receptors. mims.comfishersci.fi

The overarching goal of these rational design strategies is to achieve high local-to-systemic activity ratios, ensuring potent therapeutic effects where needed while mitigating the systemic adverse effects commonly associated with conventional steroidal and NSAID therapies. wikipedia.orgkcl.ac.uk

Future Perspectives in Indopred Research and Steroidal Conjugate Development

Advanced Methodologies for Synthesizing Novel Steroidal Conjugates with Improved Pharmacological Attributes

The synthesis of novel steroidal conjugates with enhanced therapeutic profiles is a dynamic area of medicinal chemistry. The goal is to create molecules that possess high topical potency and a programmed metabolic liability. This is often achieved by introducing specific chemical moieties that are susceptible to enzymatic cleavage in the bloodstream but remain stable at the site of action.

One of the key strategies in the design of steroidal antedrugs is the modification of the C-17 and C-21 positions of the steroid nucleus. For instance, the introduction of a metabolically labile ester group is a common approach. uts.edu.au Steroid-21-oate esters were among the first of this class to be developed and are designed to be rapidly hydrolyzed by esterases in the blood to their corresponding inactive carboxylic acids. uts.edu.au

More advanced methodologies focus on the creation of novel heterocyclic derivatives and conjugates. For example, the incorporation of a γ-butyrolactone ring at the 17β-position of the androstane (B1237026) nucleus has been explored. nih.gov These compounds can be synthesized via Barton ester decarboxylation and trapping the resulting 17-radical with butyrolactone disulfides. nih.gov The rate of hydrolysis of these lactones in human plasma can be very rapid, with half-lives as short as 4-5 minutes for certain derivatives. nih.gov

Another innovative approach involves the synthesis of 21-thioalkylether derivatives of methyl 16-prednisolone carboxylates. nih.gov These compounds are designed to be metabolized in a predictable manner to inactive 16-carboxylic acids. nih.gov The synthesis can be achieved by reacting the 21-mesylate of the parent steroid with sodium thioalkoxides. nih.gov

The conjugation of a steroidal antedrug with a non-steroidal anti-inflammatory drug (NSAID) represents a further evolution of this concept. This can be accomplished by esterification of the 21-hydroxyl group of the steroid with the carboxylic acid function of an NSAID like ibuprofen (B1674241) or indomethacin (B1671933). nih.gov

Future synthetic strategies will likely focus on even more sophisticated molecular designs, potentially incorporating linkers that are sensitive to specific enzymes present at the site of inflammation, leading to targeted drug release. The use of click chemistry and other modern synthetic methods will also facilitate the creation of a diverse range of steroidal conjugates for pharmacological evaluation.

Steroidal Conjugate Type Synthesis Methodology Example Key Pharmacological Feature
Steroid-21-oate esters Esterification of the C-21 hydroxyl group.Rapid hydrolysis to inactive carboxylic acids.
17β-(γ-Lactone) derivatives Barton ester decarboxylation and radical trapping.Very rapid plasma hydrolysis by paraoxonase. nih.gov
21-Thioalkylether derivatives Reaction of a 21-mesylate with a thioalkoxide.Predictable metabolism to inactive acids. nih.gov
Steroid-NSAID conjugates Esterification of the steroid with an NSAID.Potential for synergistic anti-inflammatory effects.

Computational Chemistry Approaches in Predicting Indopred Analog Activity and Binding Characteristics

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the design and optimization of new drug candidates. In the context of steroidal antedrugs like this compound, computational approaches are crucial for predicting their binding affinity to the glucocorticoid receptor (GR), understanding their mechanism of action at a molecular level, and predicting their metabolic fate.

Homology Modeling and Molecular Docking: The three-dimensional structure of the GR's ligand-binding domain (LBD) is essential for structure-based drug design. Homology modeling can be used to build a theoretical model of the GR LBD, often using the crystal structure of a related receptor, such as the progesterone (B1679170) receptor, as a template. oup.com Molecular docking studies can then be performed to predict how steroidal ligands, including potential this compound analogs, bind to the active site of the GR. oup.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for high binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes that occur upon ligand binding. nih.govmdpi.com These simulations can help to elucidate the mechanisms of agonism and antagonism and can be used to predict the stability of the ligand in the binding pocket. nih.gov For antedrugs, MD simulations can also be used to model the interaction of the drug with metabolic enzymes, providing insights into its rate of inactivation.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing QSAR models for a series of steroidal antedrugs, it is possible to identify the key structural features that are responsible for high anti-inflammatory potency and rapid metabolic inactivation. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the synthetic efforts towards the most promising candidates.

Predicting Metabolic Stability: A critical aspect of antedrug design is ensuring rapid systemic inactivation. Computational methods can be used to predict the susceptibility of a molecule to metabolism by various enzymes, such as esterases. By calculating parameters such as the lability of ester bonds, it is possible to rank-order potential antedrug candidates based on their predicted metabolic stability.

Computational Method Application in Steroidal Antedrug Research Predicted Outcome
Homology Modeling Building a 3D model of the glucocorticoid receptor. oup.comUnderstanding the overall structure of the binding site.
Molecular Docking Predicting the binding pose of a ligand in the receptor.Identification of key binding interactions and prediction of affinity.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the ligand-receptor complex. nih.govmdpi.comElucidation of binding mechanisms and conformational changes. nih.gov
QSAR Relating chemical structure to biological activity.Prediction of the activity of new analogs and identification of key structural features.

Translational Research Opportunities for Localized Anti-inflammatory Agents Derived from the Antedrug Strategy

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical medicine. For locally acting anti-inflammatory agents developed using the antedrug strategy, there are significant opportunities to translate promising preclinical findings into effective therapies for a range of inflammatory conditions.

The primary advantage of antedrugs is their potential to offer a high therapeutic index, with potent local anti-inflammatory effects and minimal systemic side effects. This makes them particularly suitable for chronic conditions where long-term treatment is necessary, such as asthma, allergic rhinitis, and inflammatory bowel disease. nih.gov

Preclinical to Clinical Translation: The development of "soft steroids," a class of antedrugs, has seen successful translation from preclinical models to clinical use. nih.gov For example, loteprednol (B1675157) etabonate, an inactive metabolite soft steroid, is used in ophthalmology, and ciclesonide, a pro-drug soft steroid, has been developed for the treatment of asthma. nih.gov The preclinical evaluation of these compounds typically involves assessing their anti-inflammatory activity in animal models of inflammation, as well as detailed pharmacokinetic and metabolic studies to confirm their rapid systemic clearance. bohrium.com

Future Directions in Translational Research:

Targeted Delivery: Future research will likely focus on developing novel formulations and delivery systems to further enhance the localized action of steroidal antedrugs. This could include the use of nanoparticles, liposomes, or other carriers to deliver the drug directly to the site of inflammation.

Biomarker Development: The identification of biomarkers that can predict a patient's response to a particular localized anti-inflammatory agent would be a significant advancement. This would allow for a more personalized approach to treatment.

Expansion to New Therapeutic Areas: While the initial focus of steroidal antedrugs has been on respiratory and ophthalmic diseases, there is potential to expand their use to other areas, such as dermatology, gastroenterology, and rheumatology. For instance, locally acting corticosteroids are being explored for inflammatory bowel disease to reduce systemic exposure. nih.gov

Combination Therapies: The combination of a steroidal antedrug with other therapeutic agents could offer synergistic effects and a broader spectrum of activity.

The antedrug concept provides a powerful platform for the development of safer and more effective anti-inflammatory therapies. Through continued innovation in synthetic methodologies, the application of advanced computational tools, and a focus on translational research, the full therapeutic potential of localized anti-inflammatory agents like those represented by the "this compound" concept can be realized.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying Indopred's mechanisms of action?

  • Methodological Answer : Begin with preliminary literature reviews to identify gaps in understanding this compound's pharmacological pathways. Define variables such as dosage (independent variable) and biochemical response (dependent variable). Ensure specificity by narrowing the scope—e.g., "How does this compound modulate inflammatory markers (e.g., TNF-α) in murine models at varying doses (10–50 mg/kg)?" Avoid broad terms and validate feasibility through pilot studies .

Q. What variables are critical in experimental designs for this compound studies?

  • Methodological Answer : Clearly distinguish:

  • Independent Variable : Dose concentration, administration route.
  • Dependent Variable : Biomarker levels (e.g., cytokine profiles), toxicity thresholds.
  • Control Variables : Animal strain, diet, environmental conditions.
    Use randomized control trials (RCTs) to minimize bias and ensure replicability. Document protocols in detail for peer validation .

Q. What data collection methods are optimal for preclinical studies on this compound?

  • Methodological Answer : Combine quantitative assays (e.g., ELISA for protein quantification) with structured observational frameworks (e.g., histopathological scoring). Use digital tools like Google Forms for real-time data logging and REDCap for secure storage. Ensure Cronbach’s alpha >0.7 for questionnaire reliability in subjective assessments (e.g., behavioral changes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across studies?

  • Methodological Answer : Conduct meta-analyses to aggregate data from heterogeneous trials, adjusting for variables like dosage and population demographics. Apply sensitivity analysis to identify outlier datasets. Validate findings through independent replication studies and mechanistic investigations (e.g., knock-out models to isolate pathways) .

Q. What ethical considerations are paramount in human trials involving this compound?

  • Methodological Answer : Prioritize informed consent, emphasizing risks (e.g., hepatotoxicity) and benefits. Use stratified randomization to ensure equitable participant selection. Adhere to GDPR/HIPAA for data anonymization and secure storage. Establish DSMBs (Data Safety Monitoring Boards) for interim analyses to halt trials if adverse events exceed thresholds .

Q. How can interdisciplinary approaches enhance this compound research?

  • Methodological Answer : Integrate pharmacokinetic modeling with omics data (e.g., transcriptomics to identify gene targets). Collaborate with computational biologists to simulate this compound-receptor interactions via molecular docking. Validate hypotheses through cross-disciplinary peer review and joint publications .

Methodological Tables for Reference

Aspect Basic Research Advanced Research
Research Question Focused on mechanism/toxicity Explores contradictions/interdisciplinary links
Data Collection Structured assays/questionnaires Meta-analysis/machine learning
Ethical Compliance Animal welfare protocols Human trial DSMBs/GDPR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.